molecular formula C16H17N3O B2565310 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034418-54-5

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2565310
CAS No.: 2034418-54-5
M. Wt: 267.332
InChI Key: NVIYFPYHVLZUBE-UHFFFAOYSA-N
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Description

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a benzoyl group, a cyclopropyl group, and a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl hydrazine derivative with a benzoyl-substituted precursor, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzoyl-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific structural features, such as the combination of a benzoyl group and a cyclopropyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(13-4-2-1-3-5-13)18-8-9-19-14(11-18)10-15(17-19)12-6-7-12/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIYFPYHVLZUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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